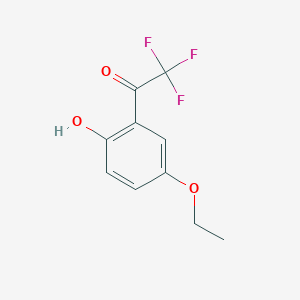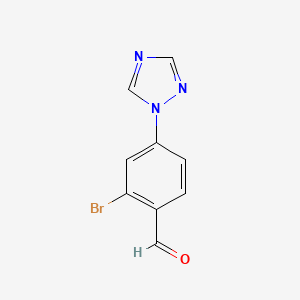
2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C9H6BrN3O It is a benzaldehyde derivative containing a bromo group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the bromination of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Various substituted benzaldehyde derivatives.
Oxidation: 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials, including coordination polymers and metal-organic frameworks.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Lacks the bromo group, making it less reactive in substitution reactions.
2-Bromo-4-(1H-1,2,3-triazol-1-yl)benzaldehyde: Contains a different triazole isomer, which may affect its reactivity and biological activity.
2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
2-Bromo-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both a bromo group and a triazole ring, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
2-bromo-4-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H |
Clave InChI |
CIWIAGGLHUYFGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=NC=N2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


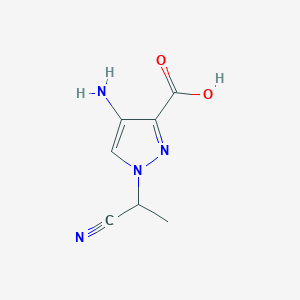
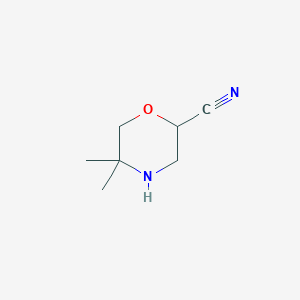

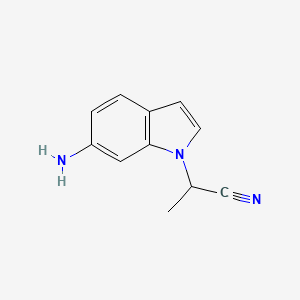
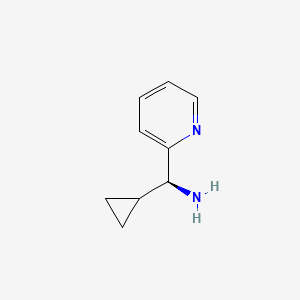

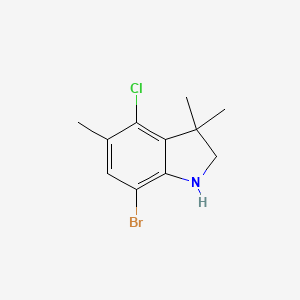
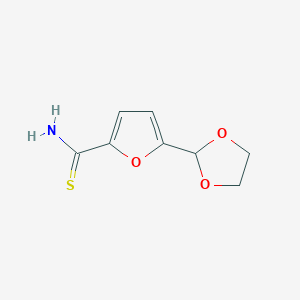
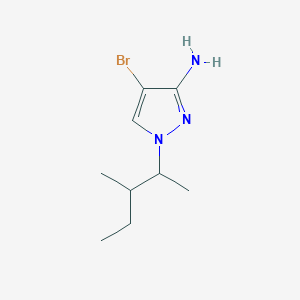
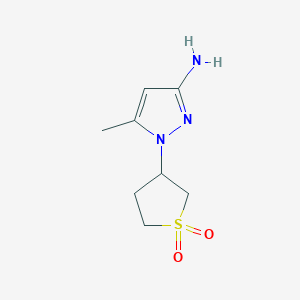
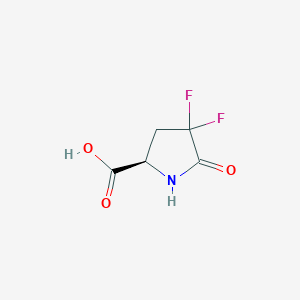
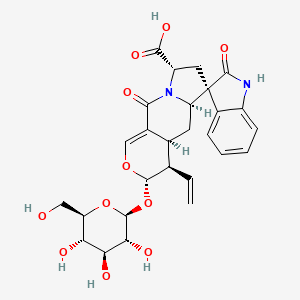
![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)
